molecular formula C12H9NO B2558681 2,3-Dihydro-benzo[de]isoquinolin-1-one CAS No. 18833-41-5

2,3-Dihydro-benzo[de]isoquinolin-1-one

Cat. No. B2558681
CAS RN: 18833-41-5
M. Wt: 183.21
InChI Key: QGJHNXPHHOCUAH-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzo[de]isoquinolin-1-one, also known as benzodisoquinoline, is a compound of interest in the field of chemistry. It is a derivative of the benzo[de]isoquinoline-1,3-dione system . The molecular formula of this compound is C12H9NO .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular weight of this compound is 183.206 Da and its monoisotopic mass is 183.068420 Da .


Chemical Reactions Analysis

In recent years, isoquinoline-1,3 (2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . A diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H9NO and an average mass of 183.206 Da .

Scientific Research Applications

Antitumor Applications

One notable application of derivatives of 2,3-Dihydro-benzo[de]isoquinolin-1-one includes the development of potent antitumor agents. A study highlighted the synthesis of 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrating significant cytotoxicity against various human tumor cell lines without affecting human peripheral blood mononuclear cells. This compound induced apoptosis and cell cycle arrest in cancer cells, showcasing its potential as an antitumor agent (Mukherjee et al., 2010).

Chemical Synthesis and Material Science

Derivatives of this compound have been synthesized for various applications, including the synthesis of complex molecules and materials science. For instance, the synthesis of lamellarin U and lamellarin G trimethyl ether through alkylation of a deprotonated alpha-aminonitrile demonstrates the versatility of these compounds in chemical synthesis (Liermann & Opatz, 2008). Furthermore, new compounds based on 1,8-naphthalimide derivatives exhibited aggregation-enhanced emission, highlighting their potential in material science applications (Srivastava et al., 2016).

properties

IUPAC Name

2,3-dihydrobenzo[de]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-12-10-6-2-4-8-3-1-5-9(7-13-12)11(8)10/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJHNXPHHOCUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18833-41-5
Record name 3-azatricyclo[7.3.1.0,5,13]trideca-1(12),5(13),6,8,10-pentaen-2-one
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